(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound, in particular, features a chlorophenyl group and a methoxy-substituted indene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylate ester with ammonia or an amine under suitable conditions.
Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the indene moiety: The indene derivative can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group and the indene moiety may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the methoxy and indene groups.
Reduction: The corresponding amine derivative.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. Potential pathways may include:
Binding to receptors or enzymes: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(2-methoxyphenyl)acrylamide: Similar structure but lacks the indene moiety.
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(E)-3-(2-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is unique due to the presence of both the chlorophenyl and methoxy-substituted indene groups, which may confer distinct chemical and biological properties compared to other acrylamides.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-24-20(12-16-7-2-3-8-17(16)13-20)14-22-19(23)11-10-15-6-4-5-9-18(15)21/h2-11H,12-14H2,1H3,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAYXIKBHAKSS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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